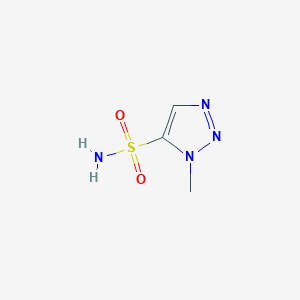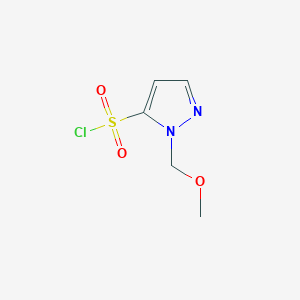
2-Amino-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one
Overview
Description
The compound is a derivative of amino acids, specifically an amino ketone. It contains a pyrrolidine ring, which is a common structure in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amino acid with a suitable carbonyl compound. For example, the Fischer indole synthesis involves the reaction of phenylhydrazine with a carbonyl compound .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring containing nitrogen. The presence of the amino group and the ketone group suggests that this compound could exist in different tautomeric forms .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the amino group could participate in condensation reactions, and the ketone group could undergo reduction or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of polar groups like the amino and ketone groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Hydroxycoumarin Chemistry
Hydroxycoumarins, including 4-hydroxycoumarin, are significant due to their various physical, chemical, and biological properties. These compounds are part of secondary metabolites with critical importance in organic synthesis. The synthesis and acylation of 4-hydroxycoumarin have been widely studied, highlighting its role in the development of new organic compounds with potential therapeutic applications. This indicates a broader interest in the synthesis and functionalization of complex organic compounds, which could be related to the study of "2-Amino-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one" (Yoda, 2019).
Amino-1,2,4-Triazoles in Fine Organic Synthesis
Amino-1,2,4-triazoles are utilized as raw materials in the fine organic synthesis industry for producing a wide range of products, including agricultural chemicals, pharmaceuticals, dyes, and anti-corrosion additives. This highlights the industrial and synthetic versatility of nitrogen-containing heterocycles, suggesting potential pathways for the utilization of similar compounds in various applications (Nazarov et al., 2021).
Hydantoin Derivatives in Medicinal Chemistry
Hydantoin derivatives are recognized for their diverse biological and pharmacological activities. These compounds serve as crucial scaffolds in drug discovery, offering insights into the design and development of new therapeutic agents. The extensive study of hydantoin derivatives underscores the importance of heterocyclic compounds in medicinal chemistry, which may relate to the exploration of "2-Amino-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one" for potential biomedical applications (Shaikh et al., 2023).
Future Directions
properties
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-6-13(17)15-7-11(9-16)12(8-15)10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOBTGPRUWWDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CN)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1471160.png)





![3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B1471171.png)




![Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride](/img/structure/B1471179.png)
![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1471181.png)